molecular formula C7H12BrNO B176011 3-Bromo-5-tert-butyl-4,5-dihydroisoxazole CAS No. 128464-85-7

3-Bromo-5-tert-butyl-4,5-dihydroisoxazole

Cat. No.: B176011
CAS No.: 128464-85-7
M. Wt: 206.08 g/mol
InChI Key: OVTHQBDSNGJXQT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Bromo-5-tert-butyl-4,5-dihydroisoxazole is an organic compound belonging to the isoxazole family Isoxazoles are five-membered heterocyclic compounds containing one oxygen and one nitrogen atom at adjacent positions

Mechanism of Action

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Bromo-5-tert-butyl-4,5-dihydroisoxazole typically involves a multi-step process. One common method includes the reaction of glyoxylic acid with hydroxylamine hydrochloride to form an intermediate, which is then subjected to bromination and 1,3-dipolar cycloaddition reactions. The reaction conditions often involve the use of catalysts and controlled temperatures to ensure the desired product is obtained with high yield .

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous synthesis processes to enhance efficiency and scalability. The use of advanced catalytic systems and optimized reaction conditions can significantly improve the overall yield and purity of the compound .

Chemical Reactions Analysis

Types of Reactions

3-Bromo-5-tert-butyl-4,5-dihydroisoxazole undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include brominating agents, oxidizing agents, and reducing agents. The reaction conditions often involve specific temperatures, solvents, and catalysts to achieve the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield various substituted isoxazoles, while oxidation reactions can produce different oxidized derivatives .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Bromo-5-tert-butyl-4,5-dihydroisoxazole stands out due to the presence of the tert-butyl group, which imparts steric hindrance and influences the compound’s reactivity and stability. This unique feature makes it a valuable compound for specific applications in research and industry .

Biological Activity

3-Bromo-5-tert-butyl-4,5-dihydroisoxazole is a compound that has garnered attention due to its unique structural features and potential biological activities. With a molecular formula of C7_7H12_{12}BrNO and a molecular weight of approximately 206.08 g/mol, this compound contains a five-membered isoxazole ring, which includes one nitrogen and one oxygen atom. The presence of a bromine atom and a tert-butyl group significantly influences its chemical properties, making it a subject of interest in various fields including medicinal chemistry and agricultural applications.

Biological Activity Overview

Research indicates that this compound exhibits notable antimicrobial and antifungal properties. Its derivatives have been explored for potential therapeutic applications, particularly in the development of new pharmaceuticals targeting various diseases.

Antimicrobial Properties

The compound has shown effectiveness against several bacterial strains, suggesting its potential as an antibacterial agent. In particular, studies have indicated that it can inhibit the growth of both Gram-positive and Gram-negative bacteria.

Antimalarial Activity

A significant aspect of the biological activity of this compound is its potential antimalarial effects. Research has highlighted that certain isomers of this compound exhibit significant antiplasmodial activity by targeting enzymes critical to the survival of the malaria parasite Plasmodium falciparum. For instance, the (5S, αS) isomers were found to irreversibly inhibit glyceraldehyde 3-phosphate dehydrogenase (PfGAPDH), an enzyme involved in the glycolytic pathway essential for the parasite's energy production .

The mechanism by which this compound exerts its biological effects involves interactions with various biological targets. Its ability to form complexes with enzymes and receptors has been studied to understand its action in biological systems. The compound's reactivity with nucleophiles allows for potential modifications that could enhance its biological efficacy.

Comparative Analysis with Similar Compounds

To better understand the unique characteristics of this compound, it is useful to compare it with structurally similar compounds:

Compound NameMolecular FormulaUnique Features
3-Bromo-5,5-dimethyl-4,5-dihydroisoxazoleC7_7H10_{10}BrNSmaller size; used primarily in pharmaceutical synthesis
3-Chloro-5-tert-butyl-4,5-dihydroisoxazoleC7_7H12_{12}ClNOChlorine instead of bromine; different reactivity profile
3-Iodo-5-tert-butyl-4,5-dihydroisoxazoleC7_7H12_{12}INOIodine substitution; potentially different biological activity

This table illustrates how variations in substituents like bromine, chlorine, or iodine can affect the biological activity and reactivity profiles of these compounds.

Case Study: Antimalarial Efficacy

In a study examining the antimalarial properties of various dihydroisoxazole derivatives, researchers found that this compound was significantly more potent than acivicin against Plasmodium falciparum due to its irreversible inhibition of PfGAPDH. This highlights the importance of structural modifications in enhancing therapeutic efficacy against malaria .

Case Study: Antimicrobial Activity

Another investigation into the antimicrobial properties of this compound revealed effective inhibition against multiple bacterial strains. The compound demonstrated minimum inhibitory concentrations (MICs) comparable to established antibiotics, suggesting its potential as a lead compound for developing new antimicrobial agents .

Properties

IUPAC Name

3-bromo-5-tert-butyl-4,5-dihydro-1,2-oxazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H12BrNO/c1-7(2,3)5-4-6(8)9-10-5/h5H,4H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OVTHQBDSNGJXQT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1CC(=NO1)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12BrNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40562470
Record name 3-Bromo-5-tert-butyl-4,5-dihydro-1,2-oxazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40562470
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

206.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

128464-85-7
Record name 3-Bromo-5-tert-butyl-4,5-dihydro-1,2-oxazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40562470
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.